molecular formula C9H18Cl2N2O B574459 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride CAS No. 185547-14-2

2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride

Cat. No.: B574459
CAS No.: 185547-14-2
M. Wt: 241.156
InChI Key: XFBZBZOAUCXUJQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N2O and its molecular weight is 241.156. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives: Metabolism and Therapeutic Potential

Arylpiperazine derivatives have found clinical application mainly in treating depression, psychosis, or anxiety. Compounds like buspirone (a pyrimidinylpiperazine), nefazodone, trazodone (chlorophenylpiperazine derivatives), aripiprazole, perospirone, and ziprasidone undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of serotonin receptor-related effects, though their comprehensive pharmacological profiles are still under exploration. The extensive tissue distribution, including the brain, underscores the significance of these derivatives in therapeutic applications, albeit with noted individual variability in metabolism rates (Caccia, S., 2007) Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-622.

Piperazine Derivatives in Drug Discovery

The structural moiety of piperazine is integral to the rational design of drugs, contributing to a wide range of therapeutic categories including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. The versatility of the piperazine scaffold in molecular design is highlighted by its presence in many well-known drugs. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, indicating the importance of such derivatives in drug discovery (Rathi, A., Syed, R., Shin, Han-Seung, & Patel, Rahul V., 2016) Rathi, A., Syed, R., Shin, Han-Seung, & Patel, Rahul V. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26, 777-797.

Antimycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have been explored for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. This review underscores the significance of piperazine as a foundational element in the development of potent anti-TB molecules, with a focus on molecules exhibiting activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of TB. The review provides an in-depth look at the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, offering insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, P., Dhawan, S., Kumar, V., Shinde, S., Palkar, M., & Karpoormath, R., 2020) Girase, P., Dhawan, S., Kumar, V., Shinde, S., Palkar, M., & Karpoormath, R. (2020). An appraisal of anti-mycobacterial activity with structure-activity relationship of piperazine and its analogues: A review. European Journal of Medicinal Chemistry.

Properties

IUPAC Name

2-chloro-1-(4-propan-2-ylpiperazin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O.ClH/c1-8(2)11-3-5-12(6-4-11)9(13)7-10;/h8H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBZBZOAUCXUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661308
Record name 2-Chloro-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185547-14-2
Record name 2-Chloro-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185547-14-2
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